molecular formula C2H5Li2O3PS B12665554 Dilithium S-ethyl thiophosphate CAS No. 56433-36-4

Dilithium S-ethyl thiophosphate

Cat. No.: B12665554
CAS No.: 56433-36-4
M. Wt: 154.0 g/mol
InChI Key: XIABSFOMGFDDSA-UHFFFAOYSA-L
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds, organic molecules containing phosphorus, are of paramount importance in modern chemical science. nih.govnih.gov Their applications are diverse, ranging from vital roles in agriculture as pesticides to crucial functions in medicine and industry. researchgate.netcapes.gov.br These compounds are integral to the manufacturing of plastics, solvents, and flame-retardant agents. nih.govresearchgate.net In the realm of biochemistry, phosphate (B84403) esters are fundamental to the structure of DNA and the energy currency of cells, adenosine (B11128) triphosphate (ATP). The versatility of phosphorus, which can exist in various oxidation states, allows for the synthesis of a wide array of derivatives with tailored properties. nih.gov The formation of phosphorus-carbon (P-C) and phosphorus-sulfur (P-S) bonds are key areas of research, leading to compounds with unique biological and physical characteristics. capes.gov.br

Historical Context and Evolution of Thiophosphate Chemistry

Thiophosphates are compounds where one or more oxygen atoms in a phosphate group are replaced by sulfur. wikipedia.org The exploration of thiophosphate chemistry has led to the development of numerous commercially significant molecules, including insecticides like Malathion and Chlorpyrifos. wikipedia.org A significant area of development has been in the synthesis of S-alkyl phosphorothioates. nih.govresearchgate.net Early methods involved the reaction of dialkyl phosphites with various sulfur-containing compounds. nih.gov More contemporary and efficient methods include one-pot reactions utilizing microwave irradiation to facilitate the synthesis of these molecules from alkyl halides. researchgate.netbeilstein-journals.org The ambident nature of the thiophosphate anion, which can be alkylated at either the sulfur or oxygen atom, has been a subject of detailed study, with S-alkylation being the predominant outcome in many cases. nih.govnih.gov

Positioning of Organolithium Thiophosphates in Modern Synthesis and Advanced Materials Research

Organolithium reagents, characterized by a direct carbon-lithium bond, are powerful tools in organic synthesis due to their strong basicity and nucleophilicity. wikipedia.orgnih.gov The combination of organolithium chemistry with thiophosphates creates a class of reagents with unique potential. The lithiation of S-alkyl O,O-dialkyl thiophosphates has been shown to generate dipole-stabilized carbanions. nih.gov These reactive intermediates can then undergo rearrangement to form α-mercaptophosphonates, demonstrating a novel synthetic transformation. nih.gov This reactivity opens up possibilities for creating complex organophosphorus compounds with high stereoselectivity. nih.gov In the realm of materials science, lithium thiophosphates are being investigated as solid electrolytes for batteries due to their high ionic conductivity and ductility. rsc.org The introduction of an organic moiety, as in Dilithium (B8592608) S-ethyl thiophosphate, could modulate these properties, potentially leading to new materials for energy storage applications.

While direct and extensive research on Dilithium S-ethyl thiophosphate is not yet prevalent in the literature, the foundational knowledge of organophosphorus, thiophosphate, and organolithium chemistry provides a strong basis for predicting its reactivity and potential applications. The following table outlines key research findings on related compounds, which can serve as a guide for future investigations into this compound.

Research AreaKey FindingsRelevant Compounds
Synthesis of S-Alkyl Phosphorothioates One-pot synthesis from alkyl halides and diethyl phosphite (B83602) using microwave irradiation. researchgate.netbeilstein-journals.orgS-alkyl phosphorothioates
Reactivity of Thiophosphate Anions Predominant S-alkylation of the ambident O,O'-dialkyl thiophosphate anion. nih.govnih.govAmmonium O,O'-diethyl thiophosphate
Lithiation of S-Alkyl Thiophosphates Metallation using strong lithium amide bases to form dipole-stabilized carbanions. nih.govS-Benzyl thiophosphate, S-alkyl thiophosphates
Rearrangement of Lithiated Thiophosphates Rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates to α-mercaptophosphonates. nih.govα-mercaptophosphonates
Lithium Thiophosphates in Materials Investigated as solid electrolytes for batteries. rsc.orgLithium thiophosphate

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56433-36-4

Molecular Formula

C2H5Li2O3PS

Molecular Weight

154.0 g/mol

IUPAC Name

dilithium;ethylsulfanyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C2H7O3PS.2Li/c1-2-7-6(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2

InChI Key

XIABSFOMGFDDSA-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CCSP(=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies for Dilithium S Ethyl Thiophosphate

General Strategies for Thiophosphate Bond Formation

The construction of the thiophosphate core is the foundational step in synthesizing the target compound. Modern organophosphorus chemistry offers several robust methods for forming the P-S bond.

A classical and widely utilized method for forming S-alkyl phosphorothioates involves the reaction of a thiolate with a suitable phosphorus electrophile or the alkylation of an ambident thiophosphate anion. nih.govnih.govresearchgate.netbeilstein-journals.org

The general approach often begins with the formation of a thiophosphate salt. For instance, dialkyl phosphites can react with elemental sulfur in the presence of a base, such as triethylamine or ammonium hydrogen carbonate, to generate a dialkyl thiophosphate anion. beilstein-journals.org This anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atoms. However, reactions with soft electrophiles like alkyl halides (e.g., ethyl bromide) predominantly lead to S-alkylation, yielding the desired S-alkyl O,O-dialkyl thiophosphate. nih.govresearchgate.netbeilstein-journals.org

Studies have shown that the reaction of ammonium O,O'-diethyl thiophosphate with various benzyl halides and tosylates in a range of solvents results exclusively in the S-alkylation product. nih.govresearchgate.net This selectivity is a key advantage of this synthetic route. To arrive at the final dilithium (B8592608) salt, a subsequent hydrolysis of the O-alkyl ester groups followed by deprotonation with a strong lithium base would be necessary.

Table 1: Examples of S-Alkylation in Thiophosphate Synthesis

Phosphorus Precursor Alkylating Agent Base/Solvent Product Reference
Diethyl phosphite (B83602) Benzyl bromide Triethylamine/Sulfur/Alumina (Microwave) S-benzyl O,O-diethyl phosphorothioate (B77711) beilstein-journals.org
Ammonium O,O'-diethyl thiophosphate Benzyl chloride Acetonitrile S-benzyl O,O-diethyl phosphorothioate nih.govresearchgate.net

This table is interactive. Users can sort and filter the data.

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for bond formation, including the construction of P-S bonds. This method avoids the need for pre-functionalized starting materials by directly coupling a P-H bond with an S-H bond in the presence of an oxidant and often a catalyst. thieme-connect.comresearchgate.net

Various metal-based catalysts, including those based on iron, copper, and palladium, have been developed to facilitate the CDC reaction between H-phosphonates or H-phosphine oxides and thiols. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org For the synthesis of an S-ethyl thiophosphate precursor, this would involve the direct coupling of a dialkyl phosphite with ethanethiol. These reactions are typically carried out under mild conditions and can employ environmentally benign oxidants like air or oxygen. thieme-connect.comorganic-chemistry.org

Table 2: Catalytic Systems for CDC P-S Bond Formation

P(O)-H Compound Thiol Catalyst System Oxidant Reference
H-Phosphonates Benzenethiols Copper(I) iodide / Triethylamine Aerobic researchgate.netorganic-chemistry.org
H-Phosphonates Various thiols Palladium catalyst Not specified organic-chemistry.orgorganic-chemistry.org
P(O)H Compounds Various thiols Iron(salan) complex Air thieme-connect.com

This table is interactive. Users can sort and filter the data.

Lithium-Specific Synthetic Pathways for Organophosphorus Compounds

Achieving the "dilithium" state of the target compound requires methods that are specific to the introduction and stability of lithium in organophosphorus molecules.

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry for the preparation of organolithium reagents. wikipedia.org The reaction is extremely fast and typically involves the exchange between an organohalide (usually a bromide or iodide) and an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.eduethz.ch

While most commonly used to form carbon-lithium bonds from aryl or vinyl halides, this principle can be considered for creating lithiated organophosphorus compounds. wikipedia.org A potential, albeit indirect, pathway could involve the synthesis of a halogenated S-ethyl thiophosphate precursor. Subsequent treatment with two or more equivalents of tert-butyllithium could then, in principle, effect a halogen-lithium exchange to generate the lithiated species. ethz.chorgsyn.org The success of this approach would depend heavily on the stability of the precursor and the selectivity of the exchange reaction over other potential side reactions.

Direct lithiation, or metalation, involves the deprotonation of a C-H or other acidic proton using a strong base. In organophosphorus chemistry, this can be a route to lithiated species. Research has demonstrated that S-alkyl O,O-dialkyl thiophosphates can be directly metalated. univie.ac.at

Specifically, S-alkyl thiophosphates have been successfully lithiated using the strong, non-nucleophilic base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This deprotonation occurs at the α-carbon of the S-alkyl group, creating a dipole-stabilized carbanion. univie.ac.at However, a significant finding in these studies is that these lithiated intermediates are prone to rearrangement, specifically the thiophosphate-mercaptophosphonate rearrangement, which proceeds with retention of configuration. univie.ac.at This rearrangement pathway is a critical consideration, as it transforms the initial thiophosphate structure. This method therefore offers a direct entry to lithiated organophosphorus species from thiophosphate precursors, but the inherent reactivity and potential for structural reorganization must be managed.

Insertion reactions are a class of reactions where a molecule interposes itself into an existing bond. wikipedia.org In the context of organophosphorus chemistry, the insertion of unsaturated molecules into a P-Li bond represents a method for elaborating the structure of a lithiated phosphorus compound. researchgate.netbohrium.com

While not a primary method for the initial synthesis of Dilithium S-ethyl thiophosphate, it is a relevant lithium-specific pathway for modifying organophosphorus compounds. A hypothetical application would start with a simpler phosphide, such as dilithiophosphide (Li₂PH). The insertion of an unsaturated S-containing molecule, like ethylene sulfide (B99878), into a P-Li bond could theoretically form a new P-S bond and generate a new organolithium species. This demonstrates the potential of insertion chemistry to build more complex structures from fundamental lithiated phosphorus precursors. researchgate.netbohrium.comresearchgate.net

Targeted Synthesis of Thiophosphate Salts as Precursors

The preparation of thiophosphate salts is a critical step, as they serve as versatile intermediates for more complex structures. These methods focus on creating the core thiophosphate anion, which can then be paired with various cations, such as lithium.

A foundational method for synthesizing O,O-dialkyl thiophosphate salts involves a two-step process. First, O,O-dialkyl- or O,O-diaryldithiophosphoric acids are produced through a phosphorosulfuration reaction. This is typically achieved by reacting an organic compound containing a hydroxyl group, such as an alcohol or phenol, with phosphorus pentasulfide (P₂S₅). researchgate.net The resulting dithiophosphoric acids can then be converted into their corresponding metal salts via an exchange reaction with inorganic metal salts. researchgate.net

Another direct route involves the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. nih.govresearchgate.net This process leads to the formation of an O,O'-dialkyl thiophosphate anion, which subsequently forms the salt. nih.govresearchgate.net A variation of this approach utilizes diethyl phosphite, which reacts with sulfur and triethylamine to generate triethylammonium O,O'-diethyl thiophosphate. nih.gov This reaction can be efficiently conducted under solvent-free conditions using microwave irradiation with an alumina support. researchgate.netnih.gov

Reactant 1Reactant 2Key Reagents/ConditionsProduct Type
Alcohol/PhenolPhosphorus Pentasulfide (P₂S₅)Phosphorosulfuration, then inorganic saltO,O-Dialkyl/Diaryl Dithiophosphate Metal Salt
O,O'-Dialkyl Thiophosphoric AcidAlkyl HalideBaseO,O'-Dialkyl Thiophosphate Salt
Diethyl PhosphiteSulfurTriethylamine, Microwave, AluminaTriethylammonium O,O'-Diethyl Thiophosphate

Solvent-mediated synthesis offers a scalable and cost-effective alternative to traditional mechanochemical or melt-quenching methods for producing lithium thiophosphates. acs.orgosti.gov This approach typically involves reacting lithium sulfide (Li₂S) and phosphorus pentasulfide (P₂S₅) as a slurry in an organic solvent. acs.org

Research has shown that these solvent-based syntheses proceed through a common, highly soluble P₂S₆²⁻ intermediate. acs.orgosti.govacs.org The structure of this intermediate has been characterized using Raman spectroscopy and appears consistent across a range of solvents. acs.orgosti.gov This universal intermediate serves as a precursor to various crystalline and glass-ceramic lithium thiophosphate solid electrolytes, such as Li₃PS₄ and Li₇P₃S₁₁. acs.orgosti.gov The final product is often obtained after drying and annealing the precursor formed in the solution. nih.gov

A variety of organic solvents have been successfully employed in this process, demonstrating the versatility of the method.

Solvent
Acetonitrile (AN)
Methyl Acetate (MA)
Ethyl Acetate (EA)
Tetrahydrofuran (THF)
Dimethoxyethane (DME)
2-Propanol
Tetraethylene Glycol Dimethyl Ether (TEGDME)

Data sourced from multiple studies investigating solvent-mediated synthesis. acs.orgosti.govnih.gov

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. In the context of thiophosphate synthesis, atom-economical processes have been developed that significantly reduce waste by designing reactions where most, if not all, atoms are utilized.

One such method involves the thiophosphorylation of in situ formed ortho-quinone methides (o-QMs). rsc.org In this process, a compound like (EtO)₂P(O)SH demonstrates a dual role, functioning as both a Brønsted acid to catalyze the formation of the o-QM intermediate and as a nucleophilic thiolate that subsequently reacts with it. rsc.org The elegance of this reaction lies in its efficiency, producing water as the sole byproduct, thereby achieving a high degree of atom economy. rsc.org Such processes stand in contrast to classical syntheses that may use stoichiometric additives or protecting groups, generating significant chemical waste. cardiff.ac.uk

Emerging and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable methods that minimize the use of hazardous reagents and energy-intensive conditions. These emerging approaches are being applied to the synthesis of organophosphorus compounds, including thiophosphates.

To enhance the environmental benignity of chemical processes, catalyst-free reactions are highly desirable. A metal-, base-, and catalyst-free thiophosphorylation reaction has been developed for the synthesis of functionalized thiophosphates. rsc.org This method relies on the reaction of in situ generated ortho-quinone methides with a phosphorothioic acid. rsc.org

The development of such catalyst-free systems is a significant step forward, as conventional methods for creating thiophosphoryl bonds often rely on cross-dehydrogenative coupling (CDC) reactions that require metal catalysts (e.g., Ni, Cu, Fe, Pd) or various activators. rsc.org While catalyst-free methods for thiophosphate synthesis are still considered underdeveloped, they represent a promising and active area of research. rsc.orgcardiff.ac.uk

Electrosynthesis is emerging as a green, precise, and low-cost tool for preparing a variety of organophosphorus compounds. beilstein-journals.orgnih.gov This technique utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents. The electrochemical approach can be used to form various types of bonds, including phosphorus-sulfur (P-S) bonds. nih.gov

The core principle often involves the anodic oxidation of a phosphorus compound, such as a tertiary phosphine, which removes an electron to form a highly reactive radical cation intermediate. tandfonline.com This electrophilic intermediate can then react with a suitable substrate to form the desired product. tandfonline.com Preparative electrolysis is typically conducted in a divided cell under galvanostatic conditions, using a specific supporting electrolyte like NaClO₄. tandfonline.com The choice of electrode material is crucial for the success of the synthesis.

Electrode MaterialAnode Use (%)Cathode Use (%)Notes
Carbon (Graphite, Glassy) >60%~10%Widely used as an anode material.
Platinum (Pt) ~30%>70%Highly versatile and inert, effective as both anode and cathode. beilstein-journals.org
Nickel (Ni) Not UsedCommonTypically used as a sacrificial anode, but performs well as a cathode. beilstein-journals.org

Percentages represent the approximate usage in the electrosynthesis of organophosphorus compounds. beilstein-journals.org

Solvent-Free Synthetic Techniques for Metal Thiophosphates

Solvent-free synthesis is an emerging area in chemical manufacturing, driven by the principles of green chemistry to reduce environmental impact and improve process efficiency. In the context of metal thiophosphates, these techniques aim to eliminate the use of volatile organic solvents, which are often hazardous and costly to manage. Research in this area has explored various methods, including mechanochemistry and microwave-assisted reactions, to produce these compounds in a more sustainable manner.

One notable solvent-free approach for the synthesis of phosphorothioates involves a one-pot reaction utilizing microwave irradiation. nih.govbeilstein-journals.org This method has been demonstrated for the S-alkylation of thiophosphate precursors. nih.gov A general procedure involves the reaction of an alkyl halide with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions, activated by microwave energy. nih.govbeilstein-journals.org This technique offers a rapid and efficient route to S-alkyl phosphorothioates. nih.gov

While this method has been established for a range of alkyl halides, its specific application for the direct synthesis of this compound has not been explicitly detailed in the reviewed literature. However, the underlying principles suggest a plausible synthetic pathway. The initial product of the microwave-assisted reaction using an ethyl halide would be S-ethyl O,O-diethyl phosphorothioate. Subsequent deprotonation of the ester groups with a strong lithium base would be necessary to yield the final dilithium salt.

Another area of solvent-free synthesis focuses on the preparation of inorganic metal thiophosphates, such as those with the general formula MPS₃ (where M can be a transition metal like Fe, Co, or Ni). mdpi.com These materials are typically synthesized via a chemical exchange reaction between an anhydrous metal chloride and a combination of elemental phosphorus and sulfur, or phosphorus pentasulfide, at elevated temperatures. mdpi.com This thermochemically driven, single-step process is performed in sealed ampoules to contain the volatile reactants and products. mdpi.com While this method is effective for producing these specific crystalline metal thiophosphates, it is not directly applicable to the synthesis of organometallic salts like this compound.

The following table summarizes research findings on the solvent-free synthesis of related phosphorothioates.

Interactive Data Table: Solvent-Free Synthesis of Phosphorothioates

Reactant 1Reactant 2ReagentsConditionsProduct TypeYieldReference
Diethyl phosphiteAlkyl halidesTriethylamine/Sulfur/AluminaMicrowave irradiationS-alkyl phosphorothioatesModerate to good nih.govbeilstein-journals.org
Anhydrous metal chloridesElemental P and S or P₂S₅None500 °C, sealed ampouleCrystalline MPS₃Not specified mdpi.com

Reaction Mechanisms and Mechanistic Investigations of Dilithium S Ethyl Thiophosphate

Elucidation of Thiophosphate Anion Formation Pathways

The formation of thiophosphate anions is a critical step in the synthesis of lithium thiophosphate compounds. In the well-studied synthesis of inorganic lithium thiophosphates from lithium sulfide (B99878) (Li₂S) and phosphorus pentasulfide (P₂S₅), the reaction proceeds through the formation of various thiophosphate anions. The adamantane-type structure of the P₄S₁₀ precursor is believed to dissociate into more reactive P₂S₅ molecules in solution researchgate.net. These units then react with Li₂S.

Investigations have identified several key anionic intermediates in these reaction systems. Depending on the stoichiometry and reaction conditions, anions such as ortho-thiophosphate (PS₄³⁻), pyro-thiophosphate (P₂S₇⁴⁻), and the hypo-thiophosphate P₂S₆⁴⁻ are formed aau.dkrsc.orgnih.govresearchgate.net. A particularly crucial and universally observed intermediate in solvent-mediated syntheses is the P₂S₆²⁻ anion, which appears to be a common gateway species in the formation of various final products researchgate.netosti.gov. The formation pathways involve the nucleophilic attack of sulfide ions on the phosphorus centers of P₂S₅, leading to the cleavage of P-S-P bridging bonds and the generation of these smaller, discrete thiophosphate anions.

While a direct pathway for dilithium (B8592608) S-ethyl thiophosphate is not detailed, a plausible route could involve the reaction of a suitable S-ethylated phosphorus precursor with a strong lithiating agent, following analogous principles of nucleophilic substitution and bond formation at the phosphorus center.

Kinetic and Thermodynamic Considerations in Thiophosphate Synthesis

The synthesis of thiophosphates is governed by the principles of kinetic and thermodynamic control, where reaction conditions dictate the final product distribution wikipedia.orgjackwestin.com. A reaction under kinetic control yields the product that is formed fastest (the kinetic product), which corresponds to the reaction pathway with the lowest activation energy libretexts.orglibretexts.org. Conversely, a reaction under thermodynamic control allows for equilibrium to be reached, favoring the most stable product (the thermodynamic product) wikipedia.orglibretexts.org.

Reaction conditions such as temperature, pressure, and reaction time are critical in determining which pathway is dominant jackwestin.comuc.edu.

Kinetic Control: Typically favored by lower temperatures and shorter reaction times, which prevent the system from reaching equilibrium. The product ratio is determined by the relative rates of formation libretexts.orguc.edu.

Thermodynamic Control: Favored by higher temperatures and longer reaction times, which provide sufficient energy to overcome activation barriers for both forward and reverse reactions, allowing the product mixture to settle at its lowest energy state wikipedia.orguc.edu.

In the context of inorganic thiophosphate synthesis from P₄S₁₀, the initial splitting of the stable adamantane cage has been proposed as the rate-limiting step, a significant kinetic barrier that must be overcome for the reaction to proceed chemistryviews.org. The choice of solvent and temperature can therefore be tailored to favor the formation of a desired thiophosphate structure over others.

Control TypeFavored ConditionsDetermining FactorProduct Characteristic
Kinetic Low Temperature, Short Reaction TimeRate of Formation (Lowest Activation Energy)Fastest-forming product
Thermodynamic High Temperature, Long Reaction TimeProduct Stability (Lowest Gibbs Free Energy)Most stable product

Mechanistic Studies of Phosphorus-Lithium Bond Reactivity

The reactivity of the phosphorus-lithium (P-Li) bond is central to the chemistry of dilithium S-ethyl thiophosphate.

Cleavage Reactions and Radical Anion Formation with Alkali Metals

Mechanistic studies on analogous organophosphorus compounds, specifically the cleavage of phosphorus-carbon bonds in tertiary phosphines by lithium metal, provide significant insight into the potential reactivity of P-Li bonds. The cleavage mechanism is not a simple ionic process but involves a complex thermodynamic equilibrium between cleaved radical and anionic species nih.govresearchgate.net.

The proposed pathway involves an initial single electron transfer (SET) from the alkali metal to the organophosphorus substrate to form a radical anion nih.gov. This highly reactive intermediate can then undergo fragmentation (cleavage). In the case of P-C bond cleavage, this results in a phosphorus-centered anion (a phosphide) and a carbon-centered radical nih.govresearchgate.net. These fragments are subsequently stabilized as lithium salts. This mechanism, involving the competitive formation of the most stable anion or radical, is a key feature of the reaction nih.gov. The formation of radical anions as intermediates is a well-documented phenomenon in the reduction of various organic molecules by alkali metals nih.govcdnsciencepub.com.

Intermolecular Exchange Dynamics in Organolithium-Phosphorus Systems

Intermolecular exchange is a fundamental process in organometallic chemistry. While specific studies on the exchange dynamics for P-Li bonds in thiophosphates are scarce, the principles can be understood by analogy with well-studied organolithium systems, such as lithium-halogen exchange wikipedia.orgwikipedia.org. These exchange reactions are typically rapid, kinetically controlled processes that involve the transfer of the lithium cation and its associated organic or inorganic counter-anion between molecules wikipedia.orgharvard.edu.

The dynamics of these systems are heavily influenced by the solvent and the aggregation state of the organolithium species pku.edu.cn. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing both ⁶Li and ⁷Li isotopes, is a powerful tool for probing these dynamic processes huji.ac.il. Such studies on related systems, like phenylsilyllithiums, have supported bimolecular exchange mechanisms between monomeric species in solution cdnsciencepub.com. It is plausible that P-Li systems in thiophosphates would engage in similar rapid intermolecular exchange, influencing the reactivity and structure of the species in solution.

Reaction Pathways in Solvent-Mediated Syntheses of Lithium Thiophosphates

Solvents play a directive role in the synthesis of lithium thiophosphates, moving beyond being a simple medium to actively participating in the reaction mechanism. The initial reactants, such as Li₂S and P₂S₅, are often nearly insoluble in common organic solvents osti.gov. However, when mixed, they react to form highly soluble solvated complexes that act as precursors to the final products osti.gov.

A key finding across numerous studies is the formation of a universal P₂S₆²⁻ intermediate in a wide array of solvents, including acetonitrile, various acetate esters, and ethers like tetrahydrofuran (THF) researchgate.netosti.gov. The consistency of this intermediate suggests a common mechanistic pathway regardless of the specific solvent used.

The polarity of the solvent, often characterized by its dielectric constant, has been shown to be a critical factor. Solvents with higher dielectric constants, such as acetonitrile, can enhance the reactivity of lithium thiophosphates, facilitating the formation of crystalline products with high ionic conductivity eurekalert.org. This indicates that solvent polarity influences the strength of the chemical interaction with the thiophosphate species, affecting desolvation and crystallization processes during synthesis eurekalert.org.

SolventObserved Key IntermediateReference
Acetonitrile (ACN)P₂S₆²⁻ osti.gov
Methyl Acetate (MA)P₂S₆²⁻ osti.gov
Ethyl Acetate (EA)P₂S₆²⁻ osti.gov
Dimethoxyethane (DME)P₂S₆²⁻ osti.gov
Tetrahydrofuran (THF)P₂S₆²⁻ osti.gov

Stereoselectivity and Enantioselective Reaction Mechanisms (where applicable)

Stereoselectivity becomes a relevant consideration in the synthesis of thiophosphates when the phosphorus atom is a stereocenter. For a simple achiral substrate like this compound, this would apply if a reaction creates a new chiral center at the phosphorus atom.

While specific enantioselective mechanisms for the title compound are not documented, the stereoselective synthesis of more complex thiophosphates has been successfully demonstrated. These methodologies confirm that stereocontrol is achievable in this class of compounds. For instance, new thiophosphates have been prepared stereoselectively through the addition of an electrophilic thiophosphorylating agent to enolate anions derived from cyclic ketones rsc.org. Furthermore, strategies have been developed for the stereoselective synthesis of various olefins using S-(β-oxoalkyl) thiophosphates as key intermediates tandfonline.comtandfonline.comicm.edu.pl.

In the synthesis of highly complex biological molecules, enzymatic catalysis has been employed to construct bridging thiophosphates in a highly diastereoselective manner, showcasing the highest levels of stereocontrol nih.gov. These examples establish that, should the synthesis of an S-ethyl thiophosphate derivative involve the creation of a chiral phosphorus center, pathways to control the stereochemical outcome are mechanistically plausible, though they would require specifically designed chiral reagents or catalysts.

Advanced Spectroscopic and Structural Characterization of Dilithium S Ethyl Thiophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For Dilithium (B8592608) S-ethyl thiophosphate, a combination of ³¹P and ⁷Li NMR, including low-temperature studies, offers a detailed picture of the phosphorus environment, lithium coordination, and molecular aggregation.

³¹P NMR Chemical Shifts and Spin-Spin Coupling Analysis for Phosphorus Environments

The ³¹P nucleus is an excellent probe for characterizing phosphorus-containing compounds due to its 100% natural abundance and spin of ½, which typically results in sharp NMR signals. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom.

The chemical environment of the phosphorus atom in Dilithium S-ethyl thiophosphate is characterized by one sulfur atom attached via a P-S-C linkage, two oxygen atoms double-bonded to lithium, and another oxygen atom. This structure is expected to result in a distinct chemical shift. Theoretical calculations on related molecules like O,O-diethyl thiophosphate have shown that factors such as solvent effects and relativistic effects, particularly spin-orbit coupling, are crucial for accurately predicting ³¹P NMR shifts. rsc.orgresearchgate.net The replacement of a non-esterified oxygen atom with sulfur generally leads to a significant change in the shielding of the phosphorus nucleus. rsc.org

Spin-spin coupling between phosphorus and other nuclei, such as protons (¹H), can provide further structural information. However, ³¹P NMR spectra are commonly acquired with ¹H decoupling to simplify the spectrum. huji.ac.il If coupling were to be observed, one-bond ¹J(P-H) couplings are typically large (600-700 Hz), while two-bond ²J(P-H) and three-bond ³J(P-H) couplings are significantly smaller (20-30 Hz and 5-10 Hz, respectively). huji.ac.il

Table 1: Estimated ³¹P NMR Data for this compound Based on Analogous Compounds

ParameterEstimated Value/RangeReference Compound(s)
Chemical Shift (δ), ppm20 - 30O,O,S-triethyl phosphorothioate (B77711) (26.61 ppm) datapdf.com
Spin-Spin CouplingNot typically observed with ¹H decouplingGeneral ³¹P NMR principles huji.ac.il

⁷Li NMR for Probing Lithium Coordination and Molecular Association in Solution

⁷Li NMR spectroscopy is a valuable technique for investigating the coordination environment and interactions of lithium ions in solution. The ⁷Li nucleus has a spin of 3/2 and a high natural abundance (92.41%), making it readily observable by NMR. northwestern.edu The chemical shift of ⁷Li is sensitive to its coordination sphere and the nature of the counter-ion.

In solutions of this compound, the ⁷Li NMR signal would provide information on the interaction between the lithium cations and the S-ethyl thiophosphate anion. The formation of ion pairs, solvent-separated ion pairs, or larger aggregates can influence the ⁷Li chemical shift and relaxation times. nih.gov For instance, the binding of Li⁺ to enzymes has been shown to induce a downfield shift and broadening of the ⁷Li NMR signal. nih.gov

The chemical shift range for ⁷Li is relatively narrow, typically around 12 ppm. northwestern.edu In a solvent like D₂O, LiCl gives a reference signal at 0 ppm. The specific chemical shift for this compound would depend on the solvent and the concentration, which affect the degree of ion pairing and aggregation. The interaction with the thiophosphate anion would likely cause a shift from the reference LiCl value. Monitoring the ⁷Li chemical shift as a function of concentration can reveal details about the equilibrium between different associated species in solution. Furthermore, techniques like 2D ⁷Li-¹H HOESY can be used to probe the proximity of lithium ions to the ethyl group of the anion. northwestern.edu

Table 2: Expected ⁷Li NMR Characteristics for this compound

ParameterExpected ObservationSignificance
Chemical Shift (δ), ppmDependent on solvent and concentration, likely shifted from LiCl referenceProvides insight into the electronic environment and coordination of the lithium ion.
LinewidthPotentially broad due to quadrupolar relaxation and exchangeReflects the dynamics of lithium ion association and exchange between different environments.
Relaxation Times (T₁, T₂)Sensitive to molecular tumbling and local dynamicsCan be used to study the size and dynamics of ion pairs or aggregates. oxinst.com

Low-Temperature NMR for Resolving Structural Information

Low-temperature NMR studies can provide more detailed structural information by slowing down dynamic processes that may broaden NMR signals at room temperature. nih.gov For this compound, cooling the sample could resolve distinct signals for different aggregated species or conformers that are in rapid exchange at higher temperatures.

By reducing the rate of intermolecular exchange of lithium ions and intramolecular conformational changes of the S-ethyl group, it may be possible to observe separate NMR signals for monomers, dimers, or higher-order aggregates. This would allow for the characterization of the individual species present in solution. Low temperatures can also suppress molecular tumbling, which can be advantageous in certain solid-state NMR experiments on soluble compounds. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Insights

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the P-O, P=S (or P-S⁻), C-S, and C-H bonds.

The positions of these bands can be influenced by the coordination of the lithium ions to the thiophosphate anion. For metal salts of fatty acids, the coordination of the metal ion to the carboxylate group significantly affects the frequency of the C=O stretching vibration. mdpi.comresearchgate.net A similar effect is expected for the P-O and P=S vibrations in this compound. The interaction with lithium ions is likely to cause shifts in the vibrational frequencies of the thiophosphate group compared to the corresponding free acid or ester.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
C-H (ethyl group)2850 - 3000Stretching
P-O-C950 - 1050Asymmetric Stretching
P=S600 - 800Stretching
P-S-C500 - 600Stretching

Note: The exact positions of the P-O and P=S bands will be sensitive to the ionic character of the Li-O and Li-S interactions.

Raman Spectroscopy for Intermediate Species Identification in Solution

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. For this compound, Raman spectroscopy can be used to identify intermediate species that may form during its synthesis or in solution.

Studies on the synthesis of lithium thiophosphate solid electrolytes have shown that Raman spectroscopy can identify intermediates like the P₂S₆²⁻ anion. osti.gov The Raman spectra of various phosphate (B84403) and thiophosphate minerals show characteristic bands for P-O and P-S vibrations. nih.gov For example, the symmetric stretching of the PO₄³⁻ group in carbonophosphates appears as a strong band around 964 cm⁻¹. copernicus.org In the case of this compound, a strong Raman band corresponding to the symmetric stretching of the thiophosphate moiety would be expected. The position of this band would provide information about the bonding and structure of the anion in solution.

Table 4: Expected Raman Bands for this compound

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Notes
ν(P-O) symmetric stretch950 - 1000Likely to be a strong band.
ν(P=S) symmetric stretch600 - 750Intensity can vary.
ν(C-S) stretch650 - 750May overlap with other bands.
ν(C-C) stretch800 - 900

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. wikipedia.org By analyzing the patterns of diffracted X-rays, researchers can deduce detailed three-dimensional structural information.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive analytical method that provides precise information about the internal lattice of a crystalline substance. carleton.edu This technique is unparalleled for determining the exact arrangement of atoms within a molecule, including bond lengths, bond angles, and the positions of atoms in the crystal lattice. carleton.edunih.gov For a compound like this compound, SCXRD would be essential for elucidating its definitive solid-state molecular structure and understanding its intermolecular interactions, which define its supramolecular chemistry. wikipedia.orgresearchgate.net

The process begins with growing a suitable single crystal, typically larger than 0.1 mm, which is then mounted and centered in a focused beam of monochromatic X-rays. wikipedia.orgcarleton.edu The crystal diffracts the X-rays in a unique pattern of reflections based on the arrangement of its atoms. The intensities and positions of these reflections are measured as the crystal is rotated. carleton.edu This data is then used to construct a three-dimensional electron density map of the molecule, from which an atomic model can be built and refined. youtube.com

For example, SCXRD studies on cyclophosphamide (B585) derivatives have successfully determined the stereochemistry and conformation of substituents on the oxazaphosphorine ring, revealing that hydroperoxy groups preferentially adopt an axial position. nih.gov Similarly, analysis of the mixed-metal thiophosphate Nb1.18V0.82PS10 revealed its complex layered structure, where chains are linked through disulfide bonds. nih.gov For this compound, SCXRD would reveal the coordination environment of the lithium ions, the precise geometry of the S-ethyl thiophosphate anion, and how these units pack together in the crystal, influenced by weak interactions like hydrogen bonds or van der Waals forces.

Table 1: Representative Crystallographic Data Obtainable from SCXRD for a Thiophosphate Compound (Note: This is hypothetical data based on typical values for related organophosphate structures.)

ParameterIllustrative ValueInformation Provided
Chemical FormulaC₂H₅Li₂O₃PSElemental composition of the crystal unit.
Crystal SystemMonoclinicThe basic shape of the unit cell. researchgate.net
Space GroupP2₁/cThe symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°The size and angles of the repeating unit in the crystal lattice. carleton.edu
Bond Lengths (P-S, P-O)P-S: ~2.0 Å, P-O: ~1.5 ÅPrecise distances between bonded atoms, indicating bond order and strength. carleton.edu
Bond Angles (O-P-S)~110°The angles between adjacent bonds, defining the molecular geometry. carleton.edu
Coordination EnvironmentLi⁺ coordinated to oxygen and sulfur atomsHow the lithium cations are bonded to the thiophosphate anions.

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used primarily for the identification of crystalline phases and the determination of unit cell dimensions for a bulk sample. carleton.edu Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a finely ground, powdered sample, which contains thousands of tiny, randomly oriented crystallites. carleton.edulibretexts.org This approach provides data representing the average structure of the bulk material. libretexts.org

In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample. As the sample is scanned through a range of angles (2θ), the detector records the intensity of the diffracted X-rays. carleton.edu Constructive interference occurs at specific angles that satisfy Bragg's Law (nλ=2d sinθ), where 'd' is the spacing between atomic planes in the crystal lattice. carleton.edu The resulting diffraction pattern is a plot of intensity versus 2θ, which serves as a unique "fingerprint" for a specific crystalline material. ijcmas.com

This technique is invaluable for identifying unknown crystalline materials by comparing their diffraction patterns to reference databases. carleton.edu It is also used to determine sample purity, quantify the proportions of different phases in a mixture, and study phase transitions. carleton.eduosti.gov For instance, PXRD was used to monitor the phase transition of Na₄P₂S₆ from its α-form to its β-form at 160 °C and subsequently to a highly conductive γ-rotor phase at higher temperatures. acs.org For this compound, PXRD would be used to confirm the synthesis of the correct crystalline phase, check for impurities, and study its structural stability under different temperatures or pressures.

Table 2: Example of PXRD Data for Phase Analysis of a Thiophosphate System (Note: Data is illustrative, based on the study of Ag₄P₂S₆ polymorphs. osti.gov)

Crystalline PhaseKey Diffraction Peaks (2θ)Unit Cell TypePhase Characteristics
α-Ag₄P₂S₆15.2°, 25.8°, 30.1°AcentricLow-temperature stable phase.
β-Ag₄P₂S₆14.9°, 26.5°, 31.0°CentrosymmetricHigh-temperature stable phase. osti.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species that have one or more unpaired electrons, such as free radicals. libretexts.orgnih.govnih.gov Since the vast majority of molecules are diamagnetic (have no unpaired electrons), ESR is a highly specific technique. libretexts.org The principles are analogous to Nuclear Magnetic Resonance (NMR), but ESR probes the transitions of unpaired electron spins in a magnetic field instead of atomic nuclei. libretexts.org

If this compound were to undergo a reaction that produces radical intermediates, such as oxidation or radiolysis, ESR would be the ideal tool to study them. For example, phosphoranyl radicals (containing a phosphorus center) and sulfur-centered radicals have been extensively studied by ESR. tue.nlaston.ac.uk The analysis of the ESR spectrum can provide the g-value and hyperfine splitting constants. The g-value is characteristic of the radical's electronic environment, while hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ³¹P, ¹H), revealing information about the identity and location of atoms within the radical structure. tue.nl

The spin-trapping technique is often employed for studying highly reactive, short-lived radicals. nih.gov A "spin trap" molecule reacts with the unstable radical to form a much more stable radical adduct, which can be easily detected and characterized by ESR. nih.gov Studies on organo-sulfur compounds have successfully used ESR to identify initially formed RS• radicals and secondary radicals formed through hydrogen abstraction. aston.ac.uk

X-ray Absorption Fine Structure (XAFS) for Local Atomic Environments

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment of a specific element within a material, regardless of whether the sample is crystalline or amorphous. mdpi.comlibretexts.org The technique involves tuning synchrotron X-ray radiation to the absorption edge of a core electron of the element of interest (e.g., the phosphorus or sulfur K-edge). The resulting absorption spectrum contains fine structure that provides detailed information about the local coordination environment. xrayabsorption.org

The XAFS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, near the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. mit.edu

Extended X-ray Absorption Fine Structure (EXAFS): These are oscillations extending hundreds of eV past the edge. wikipedia.org Analysis of the EXAFS region can determine the type, number, and distance of neighboring atoms in the first few coordination shells around the absorbing atom. libretexts.org

For this compound, XAFS could be used to study the local environment around the phosphorus and sulfur atoms. For example, XANES and EXAFS studies of phosphorus implanted in diamond were able to identify and quantify four different local chemical environments for the P atoms, including substitutional sites and complexes with vacancies. nii.ac.jp Similarly, Sulfur K-edge XANES has been used to speciate and quantify different types of sulfur compounds in complex mixtures. researchgate.net This technique would provide precise details on the P-S, P-O, and P-C bond distances and coordination numbers, complementing the long-range order information from XRD.

Table 3: Information Derived from XAFS Analysis for a Thiophosphate (Note: This table illustrates the type of data obtainable, not specific values for the target compound.)

Absorbing AtomTechniqueInformation Gained
Phosphorus (P)XANESDetermination of the formal oxidation state of phosphorus. mit.edu
Phosphorus (P)EXAFSP-O and P-S bond distances, coordination numbers. libretexts.org
Sulfur (S)XANESSpeciation of sulfur (e.g., thiophosphate vs. sulfide (B99878) vs. sulfate). researchgate.net
Sulfur (S)EXAFSS-P and S-C bond distances, coordination numbers.

Other Advanced Diagnostic Techniques Applied to Thiophosphate Systems

Beyond the primary methods discussed, a suite of other advanced techniques can provide complementary information for a comprehensive understanding of thiophosphate systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not in the specific outline, solid-state NMR, particularly ³¹P and ⁷Li NMR, would be indispensable. It probes the local chemical environment and can distinguish between different phosphorus or lithium sites in the crystal lattice, as demonstrated in studies of Na₄P₂S₆, where it revealed details about cation mobility and phase transitions that were not apparent from XRD alone. acs.org

Immunodiagnostics: These methods, such as immunohistochemistry (IHC), use antibodies to detect specific chemical structures. nih.govnih.gov While more common in biology, custom antibodies could potentially be developed to identify specific thiophosphate metabolites or derivatives in complex matrices.

Time-Resolved Crystallography: Using advanced sources like X-ray free-electron lasers (XFELs), this technique allows for the study of structural dynamics and reaction mechanisms on ultrafast timescales. nih.gov It could be used to observe the transient intermediates in reactions involving this compound, providing a "molecular movie" of the chemical process.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the specific chemical bonds within a molecule. They would be used to identify the characteristic P-S, P=O, C-S, and C-H vibrations of the S-ethyl thiophosphate moiety, confirming its structure and probing changes upon coordination or reaction.

These complementary techniques, when used in concert with XRD, ESR, and XAFS, provide a holistic picture of the structure, bonding, and reactivity of this compound from the atomic to the bulk scale.

Computational Chemistry and Theoretical Frameworks for Dilithium S Ethyl Thiophosphate

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a novel or uncharacterized compound like Dilithium (B8592608) S-ethyl thiophosphate, DFT would be an invaluable tool.

Geometry Optimization and Electronic Structure Analysis

Typically, the first step in a computational study involves geometry optimization to find the lowest energy structure of the molecule. This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would offer insights into the compound's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter for understanding electronic properties.

Conformational Analysis and Thermochemical Stability Studies

Many molecules can exist in multiple conformations, and identifying the most stable conformer is crucial. Conformational analysis using DFT would involve calculating the relative energies of different spatial arrangements of the S-ethyl group and the thiophosphate backbone. Thermochemical stability studies would provide data on the compound's enthalpy of formation and Gibbs free energy, indicating its stability under various conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Techniques like the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P, ⁷Li) with reasonable accuracy. However, the accuracy of these predictions can be further enhanced by using machine learning models trained on large datasets of experimental and calculated shifts.

Elucidation of Reaction Mechanisms and Transition States

Should Dilithium S-ethyl thiophosphate be involved in chemical reactions, DFT could be used to map out the reaction pathways. This involves locating the transition state structures and calculating the activation energies, providing a deep understanding of the reaction kinetics and mechanism.

Ab Initio and Semiempirical Computational Methods

Beyond DFT, other computational methods could be applied. Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy but are computationally expensive. Conversely, semiempirical methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. The choice of method depends on the desired balance between accuracy and computational cost.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Aggregation

To understand the behavior of this compound in a condensed phase, such as in a solvent or as part of a larger system, Molecular Dynamics (MD) simulations are the preferred tool. MD simulations model the movement of atoms and molecules over time, providing insights into processes like dissolution, diffusion, and aggregation. For an ionic compound like this compound, MD could be particularly useful for studying ion pairing, solvation shell structure, and the formation of larger aggregates in solution.

Multiscale Modeling Approaches for Complex Organolithium-Thiophosphate Systems

The computational investigation of complex chemical systems like this compound, which involve reactive metal centers, heteroatoms, and potentially intricate solution structures, necessitates the use of sophisticated modeling techniques that can span multiple scales of time and complexity. Multiscale modeling provides a powerful framework for achieving this by integrating different computational methods, each suited to a specific length and time scale. dierk-raabe.com This approach allows for the accurate prediction of molecular properties and behaviors, from the quantum mechanical interactions within a single molecule to the macroscopic properties of the bulk material. dierk-raabe.comyoutube.com

At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) and ab initio calculations are employed. wfu.edumaterialscloud.org These methods provide a detailed understanding of the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. For instance, DFT calculations can elucidate the nature of the lithium-sulfur and lithium-oxygen bonds, which is crucial for understanding the reactivity of the compound. Ab initio molecular dynamics (AIMD) simulations, which calculate the forces on the atoms from first principles at each time step, can be used to study the dynamic behavior of the molecule and its interaction with solvent molecules. materialscloud.org

However, the computational cost of QM methods limits their application to relatively small systems and short timescales. nih.gov To study larger systems, such as aggregates of this compound in solution or its interaction with a surface, a combination of QM and molecular mechanics (MM) methods (QM/MM) is often employed. In this approach, the chemically reactive part of the system (e.g., the this compound molecule) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described by a less computationally demanding MM force field. youtube.com This allows for the study of solvent effects on the structure and reactivity of the compound.

For even larger systems and longer timescales, coarse-grained (CG) models can be developed. In CG modeling, groups of atoms are represented as single "beads," which significantly reduces the number of degrees of freedom in the system. This allows for the simulation of processes that occur over microseconds or longer, such as the self-assembly of molecules or the formation of interfaces. The parameters for these CG models can be derived from more detailed atomistic simulations, ensuring that they capture the essential physics of the system.

The integration of these different modeling techniques is a key aspect of the multiscale approach. For example, information from DFT calculations on the potential energy surface of a reaction can be used to develop more accurate force fields for MM simulations. Similarly, insights from atomistic simulations can be used to parameterize CG models. This hierarchical approach allows for a comprehensive understanding of the behavior of complex organolithium-thiophosphate systems across a wide range of scales.

Recent advancements in computational chemistry have also seen the rise of machine learning (ML) potentials. These potentials are trained on large datasets of QM calculations and can reproduce the accuracy of these high-level methods at a fraction of the computational cost. nih.gov For complex systems like organolithium-thiophosphates, ML potentials can be used to perform large-scale simulations that would be intractable with traditional QM methods, enabling the study of phenomena such as phase transitions and the prediction of material properties. materialscloud.orgnih.gov The use of artificial intelligence-aided sampling, such as genetic algorithms, can further enhance the exploration of the complex energy landscapes of these systems. materialscloud.orgnih.gov

Modeling Technique Scale Typical Application for this compound
Quantum Mechanics (DFT, ab initio)Angstroms, PicosecondsElectronic structure, reaction pathways, spectroscopic properties.
QM/MMNanometers, NanosecondsSolvation effects, enzyme-substrate interactions.
Molecular Dynamics (with classical or ML potentials)Nanometers, MicrosecondsAggregation behavior, diffusion, conformational changes.
Coarse-Grained ModelingMicrometers, MillisecondsSelf-assembly, phase behavior, mesoscale morphology.

Theoretical Examination of Bonding Nature (Covalent vs. Ionic) and Molecular Association

Bonding Analysis:

Theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and bonding of this compound. acs.orgaip.orgresearchgate.net A variety of analysis techniques can be employed to characterize the bonds:

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the topology of the electron density to define atomic basins and the nature of the interactions between them. The properties of the bond critical points (BCPs) between atoms can distinguish between covalent (shared-electron) and ionic (closed-shell) interactions. For the Li-O and Li-S bonds, the electron density at the BCP is expected to be low, and the Laplacian of the electron density is expected to be positive, which are characteristic features of ionic bonds.

Electron Localization Function (ELF): ELF provides a measure of the probability of finding an electron pair in a given region of space. It can visually distinguish between core, bonding, and non-bonding electron pairs. In the case of this compound, the ELF would likely show a high degree of electron localization around the oxygen and sulfur atoms and a low degree of localization in the region between lithium and these atoms, again indicating a predominantly ionic interaction.

Bond Type Predicted Character Supporting Computational Evidence
Li-OHighly IonicLarge charge transfer (NBO), low electron density at BCP (QTAIM), low ELF value between atoms.
Li-SHighly IonicLarge charge transfer (NBO), low electron density at BCP (QTAIM), low ELF value between atoms.
P-OPolar CovalentShared electron density with significant polarization towards oxygen.
P-SPolar CovalentShared electron density with some polarization towards sulfur.
C-SCovalentSignificant shared electron density between carbon and sulfur.
C-HCovalentShared electron density between carbon and hydrogen.

Molecular Association:

Organolithium compounds are well-known for their tendency to form aggregates in solution, and this compound is unlikely to be an exception. nih.gov The formation of these aggregates is driven by the desire of the electropositive lithium centers to increase their coordination number and the electrostatic interactions between the polar molecules. Computational studies can be used to investigate the structures and stabilities of these aggregates. acs.orgnih.govacs.org

Dimerization and Oligomerization: Through computational modeling, the structures of dimers, trimers, and higher oligomers of this compound can be predicted. acs.org These calculations would likely show that the molecules arrange themselves to maximize the coordination of the lithium atoms with the oxygen and sulfur atoms of neighboring molecules, forming ladder-like or cubane-like structures. The aggregation energy, which is the energy released upon the formation of the aggregate from the monomers, can be calculated to determine the stability of these different oligomers.

Role of Solvent: The solvent plays a crucial role in the aggregation behavior of organolithium compounds. acs.orgacs.org Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous dielectric medium, can be used to study these effects. nih.govacs.org Coordinating solvents like ethers are expected to solvate the lithium centers, which can lead to the breakup of larger aggregates into smaller ones or even monomers. researchgate.net

Mixed Aggregates: In the presence of other lithium salts, this compound could form mixed aggregates. nih.gov Computational studies can be used to predict the structures and stabilities of these mixed species, which can have a significant impact on the reactivity of the system.

The understanding of both the fundamental bonding characteristics and the complex aggregation behavior of this compound is essential for controlling its reactivity and for designing new applications. Computational chemistry provides an indispensable toolkit for gaining these insights at a molecular level.

Applications of Dilithium S Ethyl Thiophosphate in Advanced Materials Science

Precursor Chemistry for Inorganic Materials

Scientific literature extensively covers the use of various molecular precursors for creating inorganic materials. However, "Dilithium S-ethyl thiophosphate" is not identified as a precursor in the reviewed sources for the synthesis of metal chalcogenide thin films or quantum dots.

Role in Solid-State Electrolytes for Energy Storage Systems

The development of solid-state electrolytes is a primary focus for next-generation energy storage, with lithium thiophosphates (LPS) being a highly promising class of materials. uni-giessen.deresearchgate.net However, the research and development in this area concentrate on inorganic, sulfur-rich compounds like Li₃PS₄, Li₇P₃S₁₁, and Li₆PS₅Cl, which are typically synthesized from lithium sulfide (B99878) (Li₂S) and phosphorus pentasulfide (P₂S₅). osti.govornl.govnih.govrsc.org The specific compound "this compound" is not mentioned as a component or precursor in this context.

Optimization of Solvent-Processing Methods for Thiophosphate ElectrolytesSolvent-based synthesis is a scalable and cost-effective method for producing thiophosphate electrolytes.osti.govResearch in this area aims to optimize the process by selecting appropriate solvents (e.g., acetonitrile, tetrahydrofuran, ethyl propionate) and controlling thermal annealing conditions to achieve the desired crystalline or amorphous phase of electrolytes like Li₃PS₄.labpartnering.orgresearchgate.netThe starting materials for these solvent-mediated syntheses are consistently reported as Li₂S and P₂S₅.osti.govornl.govnih.govThere is no mention of using or optimizing processes involving Dilithium (B8592608) S-ethyl thiophosphate.

Information Scarcity Precludes In-Depth Article on this compound in Materials Science

Despite a comprehensive search for scientific literature and data, there is a significant lack of available information regarding the specific chemical compound "this compound" and its applications in advanced materials science. Consequently, it is not possible to generate a detailed and authoritative article on its "Fundamental Contributions to Material Design and Engineering" as requested.

Searches for this particular compound within materials science databases, academic journals, and patent repositories have not yielded specific research findings, data tables, or detailed discussions that would be necessary to construct the outlined article. The available literature tends to focus on related but distinct compounds, such as other alkali metal salts of diethyl thiophosphate or different forms of lithium thiophosphates, which are primarily investigated for applications like electrolytes in solid-state batteries.

This scarcity of dedicated research on this compound in the context of material design and engineering prevents a scientifically accurate and thorough treatment of the subject as per the user's detailed instructions. Without primary or secondary research sources detailing its synthesis, properties, and specific roles in modifying or creating new materials, any attempt to write the requested article would be speculative and fall short of the required professional and authoritative tone.

Therefore, until research on this compound and its potential applications in materials science is published and becomes accessible, the creation of the requested article with the specified level of detail and scientific rigor remains unfeasible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.